5-(3-溴苯基)恶唑烷-2-酮

描述

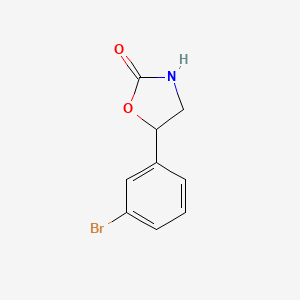

5-(3-Bromophenyl)oxazolidin-2-one is a chemical compound that belongs to the class of 2-oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring with a ketone functional group. These compounds are of interest due to their applications in various chemical reactions and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of 5-aryl-2-oxazolidinones, such as 5-(3-Bromophenyl)oxazolidin-2-one, can be achieved through the cycloaddition reaction of aziridines to CO2. A study demonstrates the use of a quaternary ammonium bromide functionalized polyethylene glycol as a highly efficient and recyclable catalyst for this reaction under solvent-free conditions, yielding high product selectivity and excellent regioselectivity . Another approach involves cascade nucleophilic attack/addition cyclization reactions, which provide a method for synthesizing oxazolidin-2-imines, a related class of compounds, without the need for a transition-metal catalyst .

Molecular Structure Analysis

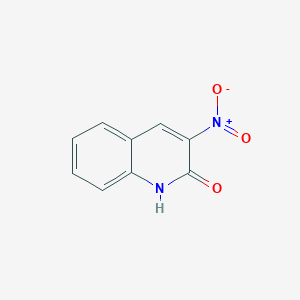

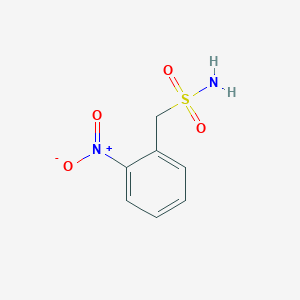

The molecular structure of 5-(3-Bromophenyl)oxazolidin-2-one is characterized by the presence of a 3-bromophenyl group attached to the 5-position of the oxazolidinone ring. The oxazolidinone ring itself is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The ketone functional group at the 2-position is essential for the chemical reactivity of the compound.

Chemical Reactions Analysis

Oxazolidinones, including 5-(3-Bromophenyl)oxazolidin-2-one, can participate in various chemical reactions. For instance, they can be used as chiral auxiliaries for stereoselective conjugate additions, as demonstrated in the asymmetric synthesis of (-)-Aplysillamide B, an antifungal and antibacterial compound . Additionally, oxazolidinones can be involved in the synthesis of oligomers and foldamers, which are polymers that adopt specific, ordered structures . The solvolytic behavior of oxazolidinones has also been studied, revealing insights into their reactivity and potential for hydrolysis under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-Bromophenyl)oxazolidin-2-one are influenced by the oxazolidinone ring and the bromophenyl substituent. The presence of the bromine atom adds significant molecular weight and can affect the compound's boiling point, melting point, and solubility. The ketone group contributes to the compound's reactivity, particularly in nucleophilic addition reactions. The specific physical and chemical properties would depend on the exact structure and substituents present in the compound.

科学研究应用

合成有机化学

恶唑烷-2-酮环,包括5-(3-溴苯基)恶唑烷-2-酮等变体,是合成有机化学中的一种流行框架,因为它在创建对映体纯化合物方面具有多功能性,并且可用作1,2-氨基醇的保护基。该杂环在手性助剂和不对称合成中得到了重要的应用,随着以恶唑烷酮为基础的药物(如利奈唑胺)在制药市场的引入,其受欢迎程度不断提高(Zappia 等人,2007)。

药物化学

在药物领域,5-(3-溴苯基)恶唑烷-2-酮衍生物因其抗菌特性而受到探索。具体来说,由溴化物催化的环加成反应合成的三唑-恶唑烷酮对各种病原体表现出显着的抗菌活性,突出了它们作为新型抗菌剂的潜力(Demaray 等人,2008)。此外,已经确定具有针对单胺氧化酶 A 活性降低的衍生物,从而最大限度地减少潜在副作用,作为具有改善安全性的有前途的抗菌剂(Reck 等人,2005)。

抗癌研究

一类5-(氨甲酰亚甲基)-恶唑烷-2-酮对乳腺癌和宫颈癌细胞显示出有希望的抗癌活性,而对非致瘤细胞没有细胞毒性。这表明恶唑烷-2-酮衍生物在癌症治疗中的潜力,特别是在通过增加 ROS 水平和线粒体功能障碍诱导细胞凋亡方面(Armentano 等人,2020)。

催化和材料科学

铜催化的炔丙基胺与 CO2 和氧化膦双官能化得到 5-((二芳基膦酰基)甲基)恶唑烷-2-酮,证明了这些化合物在催化和材料科学中的用途。该过程具有温和的反应条件和广泛的应用范围,突出了恶唑烷-2-酮在合成有机磷化合物中的多功能性(Huang 等人,2020)。

作用机制

Target of Action

The primary target of 5-(3-Bromophenyl)oxazolidin-2-one, a derivative of oxazolidin-2-one, is the bacterial protein synthesis machinery . This compound interacts with the bacterial ribosome, specifically targeting an early step involving the binding of N-formylmethionyl-tRNA .

Mode of Action

5-(3-Bromophenyl)oxazolidin-2-one inhibits protein synthesis by interfering with the binding of N-formylmethionyl-tRNA to the ribosome . This interaction disrupts the protein synthesis process, leading to the inhibition of bacterial growth .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway in bacteria. By inhibiting the binding of N-formylmethionyl-tRNA to the ribosome, it disrupts the elongation phase of protein synthesis . This disruption can lead to downstream effects such as the inhibition of bacterial growth and the eventual death of the bacterial cell .

Pharmacokinetics

Related oxazolidin-2-one compounds are known for their excellent oral bioavailability

Result of Action

The molecular and cellular effects of 5-(3-Bromophenyl)oxazolidin-2-one’s action include the disruption of protein synthesis, inhibition of bacterial growth, and potential bacterial cell death . These effects contribute to its antibacterial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3-Bromophenyl)oxazolidin-2-one. For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations . Additionally, the compound’s antibacterial efficacy could be influenced by factors such as bacterial resistance mechanisms and the inappropriate use of antibiotics .

属性

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRLLPOTYKCTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299183 | |

| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943910-36-9 | |

| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943910-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)

![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)

![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)